

A Comparative Analysis of 1-Hydroxycyclohexanecarboxylic Acid Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of **1-hydroxycyclohexanecarboxylic acid** against its parent compound, cyclohexanecarboxylic acid, and its corresponding methyl ester, methyl cyclohexanecarboxylate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

This comparison will highlight the influence of the hydroxyl and ester functional groups on the spectral properties of the cyclohexyl ring system. While experimental data is provided for the reference compounds, the NMR data for **1-hydroxycyclohexanecarboxylic acid** is based on predicted values due to the limited availability of experimental spectra in public databases.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for the three compounds.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm)

Assignment	1-Hydroxycyclohexane carboxylic Acid (Predicted)	Cyclohexanecarboxylic Acid	Methyl Cyclohexanecarboxylate
-COOH/-OH	~12.0 (br s), ~4.0 (br s)	11.85 (s)	-
-OCH ₃	-	-	3.66 (s)
CH (α to COOH)	-	2.33 (tt)	2.30 (tt)
CH ₂ (Cyclohexyl)	1.2 - 2.0 (m)	1.24-1.94 (m)	1.24-1.90 (m)

Table 2: ¹³C NMR Chemical Shift Data (δ , ppm)

Assignment	1-Hydroxycyclohexane carboxylic Acid (Predicted)	Cyclohexanecarboxylic Acid	Methyl Cyclohexanecarboxylate ^[1]
C=O	~180	~182	176.5
C-OH	~70	-	-
-OCH ₃	-	-	51.3
C (α to COOH)	-	43.0	43.1
CH ₂ (Cyclohexyl)	~21, ~25, ~35	25.6, 25.8, 29.2	25.4, 25.7, 29.1

Table 3: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragment Ions
1-Hydroxycyclohexanecarboxylic Acid	144	55	126, 98, 81, 70
Cyclohexanecarboxylic Acid[2][3]	128	55	111, 83, 41
Methyl Cyclohexanecarboxylate[4]	142	55	111, 87, 83

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectra for small organic molecules.

NMR Spectroscopy

- Sample Preparation:[5]
 - Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.0$ ppm).
- Instrument Setup and Data Acquisition:
 - The NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
 - For ¹H NMR, a standard pulse sequence is used, and the spectral data is acquired over a range of -1 to 13 ppm.
 - For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum, with a spectral width of 0 to 220 ppm.

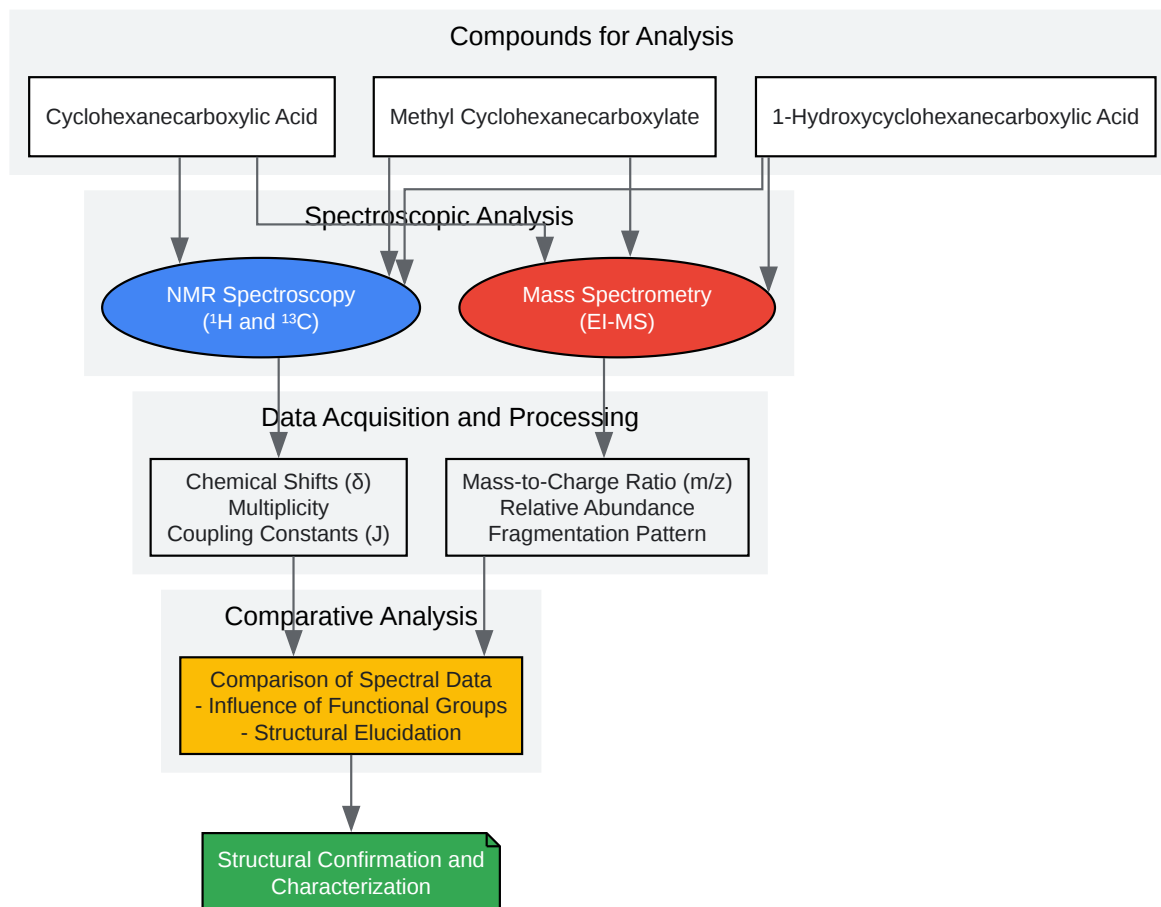
- The data is then Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - For volatile compounds, the sample is introduced via a gas chromatograph (GC-MS) or a direct insertion probe.
 - The sample is vaporized in the ion source of the mass spectrometer.
- Ionization:[\[6\]](#)[\[7\]](#)
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Mass Analysis and Detection:
 - The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The ions are separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

Analytical Workflow for Compound Comparison



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Caption: Workflow for the comparative analysis of cyclohexanecarboxylic acid derivatives.

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